molecular formula C17H23N3O3 B7708868 N-isobutyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-isobutyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B7708868
M. Wt: 317.4 g/mol
InChI Key: SUZYDVGSJHNDIL-UHFFFAOYSA-N
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Description

N-isobutyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as IBN-4, is a novel compound that has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. IBN-4 is a derivative of oxadiazole, a heterocyclic compound that has been extensively studied for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-isobutyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In particular, this compound has been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in various studies. In one study, it was shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in mice with induced inflammation. In another study, it was found to have analgesic effects in a rat model of neuropathic pain. Additionally, this compound has been shown to have neuroprotective effects in vitro, suggesting its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isobutyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its high yield synthesis method, which makes it a cost-effective option for large-scale production. Additionally, its diverse biological activities make it a valuable compound for various scientific research fields. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the research of N-isobutyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential avenue is the investigation of its potential as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is the exploration of its effects on ion channels and receptors in the brain, which could lead to the development of new therapies for neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-isobutyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the condensation of the resulting hydrazone with isobutyl bromide. The final product is obtained through the cyclization of the intermediate with phosphoryl chloride and triethylamine. The overall yield of this method is relatively high, making it a viable option for large-scale production.

Scientific Research Applications

N-isobutyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has shown promising results in various scientific research fields. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In pharmacology, this compound has been studied for its analgesic, anti-inflammatory, and antipyretic effects. In neuroscience, it has been explored for its ability to modulate the activity of ion channels and receptors in the brain, which could lead to the development of new therapies for neurological disorders.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12(2)11-18-15(21)5-4-6-16-19-17(20-23-16)13-7-9-14(22-3)10-8-13/h7-10,12H,4-6,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZYDVGSJHNDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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